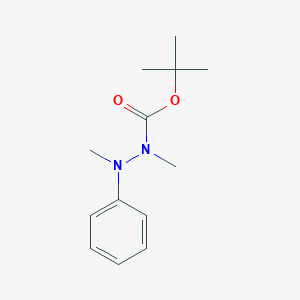

tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate

CAS No.: 934391-25-0

Cat. No.: VC8354981

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 934391-25-0 |

|---|---|

| Molecular Formula | C13H20N2O2 |

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | tert-butyl N-methyl-N-(N-methylanilino)carbamate |

| Standard InChI | InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(5)14(4)11-9-7-6-8-10-11/h6-10H,1-5H3 |

| Standard InChI Key | QQANFOCZEDAQBI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C)N(C)C1=CC=CC=C1 |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)N(C)C1=CC=CC=C1 |

Introduction

Synthesis and Applications

Hydrazine derivatives are often synthesized through reactions involving hydrazine or its protected forms. The tert-butyl carbamate protection is commonly used to prevent unwanted side reactions during synthesis.

Synthesis Methods

-

Hydrazine Protection: The tert-butyl carbamate group is introduced to protect the hydrazine nitrogen, allowing selective reactions at the other nitrogen.

-

Alkylation and Arylation: The protected hydrazine can undergo alkylation or arylation reactions to introduce the methyl and phenyl groups.

Potential Applications

-

Organic Synthesis: As intermediates in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals.

-

Biological Activity: Some hydrazine derivatives exhibit biological activity, though specific data for this compound is lacking.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume